6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione
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Overview
Description
6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a fused furo-pyrimidine ring system. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Agents such as m-chloroperbenzoic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a neuroprotective and anti-neuroinflammatory agent.
Biology: It is used in research related to cellular pathways and molecular interactions.
Industry: Used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in reducing inflammation and promoting neuroprotection . The compound may also interact with other cellular proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring structure and exhibit a broad spectrum of biological activities, including anticancer and antimicrobial properties.
Triazole-Pyrimidine Hybrids: Known for their neuroprotective and anti-inflammatory properties.
Uniqueness
6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione is unique due to its specific furo-pyrimidine ring system, which imparts distinct chemical and biological properties. Its ability to modulate specific molecular pathways, such as the NF-kB pathway, sets it apart from other similar compounds.
Properties
CAS No. |
21004-29-5 |
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Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
6-ethyl-3-methyl-5,6-dihydro-1H-furo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O3/c1-3-5-4-6-7(14-5)10-9(13)11(2)8(6)12/h5H,3-4H2,1-2H3,(H,10,13) |
InChI Key |
DJULYMWMDWPMGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2=C(O1)NC(=O)N(C2=O)C |
Origin of Product |
United States |
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